molecular formula C20H22N4S B10956918 (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B10956918
M. Wt: 350.5 g/mol
InChI Key: IKOPYUCKEPSNAG-FRKPEAEDSA-N
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Description

(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3311~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a tricyclo decyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C20H22N4S

Molecular Weight

350.5 g/mol

IUPAC Name

(E)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(2-methylpyrazol-3-yl)prop-2-enenitrile

InChI

InChI=1S/C20H22N4S/c1-24-17(2-3-22-24)7-16(11-21)19-23-18(12-25-19)20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,12-15H,4-6,8-10H2,1H3/b16-7+

InChI Key

IKOPYUCKEPSNAG-FRKPEAEDSA-N

Isomeric SMILES

CN1C(=CC=N1)/C=C(\C#N)/C2=NC(=CS2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CN1C(=CC=N1)C=C(C#N)C2=NC(=CS2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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